考来替

描述

Colestid, also known as colestipol, is a cholesterol-lowering drug . It lowers “bad” cholesterol in the blood, also known as LDL (low-density lipoprotein) cholesterol . Lowering LDL cholesterol may reduce the risk of hardened arteries, which can lead to heart attacks, stroke, and circulation problems . It is an insoluble, high molecular weight basic anion-exchange copolymer of diethylenetriamine and 1-chloro-2, 3-epoxypropane .

Synthesis Analysis

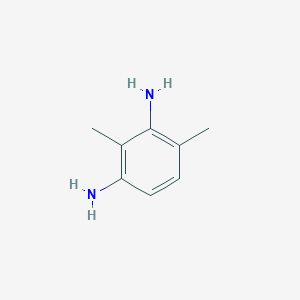

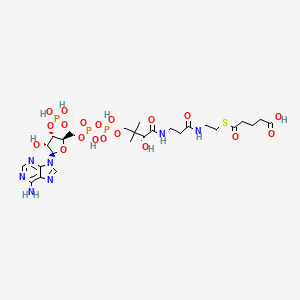

Colestipol is a copolymer of diethylenetriamine (DETA) and epichlorohydrin . Chronic loss of bile acids from colestipol use results in a contraction of the total bile acid pool. The liver compensates for this decrease by increasing bile acid synthesis, which directly competes with cholesterol synthesis resulting in a decrease in serum levels of cholesterol .

Molecular Structure Analysis

Colestipol is a copolymer of diethylenetriamine (DETA) and epichlorohydrin . The structure drawing shows the DETA moieties in blue and the epichlorohydrin moieties in red .

Chemical Reactions Analysis

Colestipol is a nonabsorbed bile acid sequestrant that is used as a therapy of hyperlipidemia . It binds to bile acids in the intestine forming a complex that is excreted in the feces . This nonsystemic action results in a partial removal of the bile acids from the enterohepatic circulation, preventing their reabsorption . Since colestipol hydrochloride is an anion exchange resin, it may have a strong affinity for anions other than the bile acids .

Physical And Chemical Properties Analysis

Colestipol is a light yellow water-insoluble resin which is hygroscopic and swells when suspended in water or aqueous fluids . Each COLESTID Tablet contains one gram of micronized colestipol hydrochloride . It has a molecular weight of 225.76 g/mol .

科学研究应用

Hypercholesterolemia Management

Colestid, containing the active ingredient micronized colestipol hydrochloride , is primarily used as an adjunctive therapy to diet for the reduction of elevated serum total and LDL-C in patients with primary hypercholesterolemia . It is particularly effective in patients who do not respond adequately to diet alone. The treatment aims to lower LDL-C levels, following the guidelines set by the National Cholesterol Education Program (NCEP).

Atherosclerotic Vascular Disease Prevention

As part of multiple risk factor intervention, Colestid is used in individuals at significantly increased risk for atherosclerotic vascular disease due to hypercholesterolemia . By lowering LDL-C levels, it helps in reducing the risk of developing heart diseases associated with cholesterol.

Bile Acid Sequestrant Therapy

Colestid functions as a bile acid sequestrant. It binds to bile acids in the intestine to form an insoluble complex that is excreted in the feces . This mechanism is beneficial in treating certain types of gallbladder diseases and is instrumental in research related to bile acid pathways.

Cholestatic Liver Diseases

Research indicates that Colestid may play a role in therapeutic approaches for cholestatic liver diseases. It is involved in the modulation of bile acid signaling pathways and neutrophil chemotaxis recruitment processes during cholestasis .

Nitric Oxide Pathway Modulation

In the context of liver diseases, Colestid has been studied for its potential to attenuate the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). This is significant because excessive levels of NO can exacerbate inflammation in cholestatic liver diseases .

作用机制

Target of Action

Colestid, also known as Colestipol, is a bile acid sequestrant . Its primary targets are the bile acids present in the intestine .

Mode of Action

Colestid forms a soluble complex after binding to bile acids in the intestine . This binding reduces the enterohepatic recirculation of bile acids, which releases feedback regulation on the conversion of cholesterol to bile acids in the liver . The resulting decrease in hepatocyte cholesterol content enhances LDL-receptor expression, which in turn lowers serum LDL-cholesterol concentration .

Biochemical Pathways

The binding of Colestid to bile acids in the intestine leads to the formation of an insoluble complex that is excreted in the feces . This process increases the fecal loss of bile acid-bound low-density lipoprotein (LDL) cholesterol . The reduction in bile acids triggers the liver to convert more cholesterol into bile acids, thereby reducing the overall cholesterol level .

Pharmacokinetics

Colestid predominantly elicits its activities within the gut environment because it undergoes little absorption and metabolism . The resultant lack of systemic exposure means the medication generally demonstrates very few adverse effects inside the body .

Result of Action

The primary result of Colestid’s action is the reduction of elevated serum total and low-density lipoprotein cholesterol (LDL-C) in patients with primary hypercholesterolemia . By binding to bile acids in the intestine and increasing their excretion, Colestid reduces the overall level of cholesterol in the body .

Action Environment

Colestid’s action is influenced by the environment within the gastrointestinal tract. Its effectiveness can be limited in patients who take complicated medication regimens, experience constipation or biliary obstruction, etc., due to its physical effects on the gut . Furthermore, Colestid’s ability to bind to bile acids and reduce cholesterol levels can be affected by the patient’s diet and other lifestyle factors .

未来方向

For adults, COLESTID Tablets are recommended in doses of 2 to 16 grams/day given once or in divided doses . The starting dose should be 2 grams once or twice daily . Dosage increases of 2 grams, once or twice daily should occur at 1- or 2-month intervals . If the desired therapeutic effect is not obtained at a dose of 2 to 16 grams/day with good compliance and acceptable side effects, combined therapy or alternate treatment should be considered .

属性

IUPAC Name |

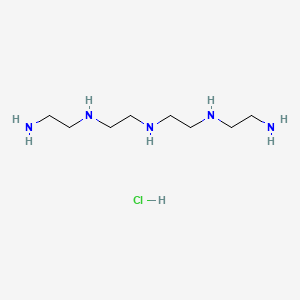

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23N5.ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACQNVJDWUAPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCNCCN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190737 | |

| Record name | Colestipol hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4961-41-5, 37296-80-3 | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-, hydrochloride (1:5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4961-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colestipol hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037296803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colestipol hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37296-80-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid](/img/structure/B1229515.png)

![[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone](/img/structure/B1229516.png)

![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)thio]ethanol](/img/structure/B1229517.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester](/img/structure/B1229522.png)